

Application Note & Protocol: Solid-Phase Synthesis of Angiotensin II (5-8)

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Compound of Interest

Compound Name: Angiotensin I/II (5-8)

CAS No.: 34233-50-6

Cat. No.: B550118

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Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of the tetrapeptide Angiotensin II (5-8), with the sequence H-Ile-His-Pro-Phe-OH. This fragment of the potent vasoconstrictor Angiotensin II is often utilized in structure-activity relationship studies and as a standard in analytical biochemistry.[1] The synthesis is performed using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS), a robust and widely adopted methodology that allows for the efficient and high-fidelity assembly of peptide chains on a solid support.[2][3] This guide details the entire workflow, from resin selection and preparation to final cleavage, purification, and characterization, while also explaining the chemical principles and rationale behind each critical step to ensure reproducibility and high purity of the final product.

Introduction: The Rationale for Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble polymer resin.[2] This approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[2]

The Fmoc/tBu (tert-Butyl) strategy is the dominant approach in modern SPPS. Its primary advantage lies in its orthogonality and mild reaction conditions.[3] The temporary N α -amino

protecting group, Fmoc, is labile to a weak base (piperidine), while the permanent side-chain protecting groups and the resin linkage are cleaved simultaneously by a strong acid (Trifluoroacetic acid, TFA).[4] This minimizes the harsh, repetitive acid treatments required in older Boc-based methods, thereby preserving the integrity of sensitive peptide sequences.[3]

This protocol is designed to be a self-validating system, incorporating in-process checks and explaining the function of each reagent to empower the researcher to troubleshoot and adapt the methodology as needed.

Materials and Reagents

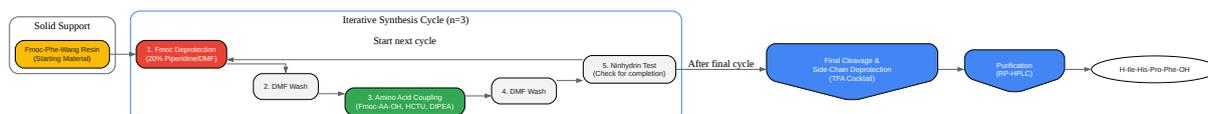
Successful synthesis is predicated on the quality of the starting materials. All solvents should be of peptide synthesis or HPLC grade, and reagents should be of the highest purity available.

Category	Item	Specification	Purpose
Resin	Wang Resin, Fmoc-Phe-Wang	100-200 mesh, ~0.6 mmol/g substitution	Solid support for C-terminal acid peptides. [5]
Amino Acids	Fmoc-Pro-OH	-	Proline residue.[6]
Fmoc-His(Trt)-OH	Trityl (Trt) side-chain protection	Histidine residue; Trt protects the imidazole ring.	
Fmoc-Ile-OH	-	Isoleucine residue.[6]	
Solvents	Dimethylformamide (DMF)	Peptide synthesis grade	Primary solvent for washing and coupling. [7]
Dichloromethane (DCM)	Anhydrous	Solvent for washing and resin swelling.	
Diethyl ether	Anhydrous, cold (-20°C)	Peptide precipitation. [8]	
Reagents	Piperidine	Anhydrous	Fmoc deprotection agent.[7]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)	-	Coupling activator.[7]	
N,N-Diisopropylethylamine (DIPEA)	Redistilled	Activation base.[6]	
Trifluoroacetic acid (TFA)	Reagent grade	Cleavage and final deprotection.[9]	
Scavengers	Triisopropylsilane (TIS)	>98%	Cation scavenger during cleavage.[9]

Deionized Water (H ₂ O)	18 MΩ·cm	Scavenger and solvent.	
Analytical	Ninhydrin Test Solutions	-	Monitoring of free primary amines.[6]
Acetonitrile (ACN)	HPLC grade	RP-HPLC mobile phase.	

The Fmoc-SPPS Workflow: A Visual Overview

The synthesis of Angiotensin II (5-8) follows a cyclical process of deprotection and coupling, repeated for each amino acid in the sequence, culminating in a final cleavage step.



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Caption: General workflow for the Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale using Fmoc-Phe-Wang resin with a substitution of 0.6 mmol/g (i.e., ~167 mg of resin). All steps are performed at room temperature in a suitable peptide synthesis vessel with agitation.

Phase 1: Resin Preparation

Objective: To swell the resin, making the reactive sites fully accessible.

- Vessel Loading: Place 167 mg of Fmoc-Phe-Wang resin into the reaction vessel.
- Swelling: Add DMF (~5 mL) and agitate for 30 minutes. Drain the DMF.
- DCM Wash: Wash the resin with DCM (2 x 5 mL) for 1 minute each, then drain.
- DMF Wash: Wash the resin with DMF (3 x 5 mL) for 1 minute each, then drain. The resin is now ready for the first deprotection.

Phase 2: Peptide Chain Elongation (Iterative Cycle)

This cycle is performed sequentially for Fmoc-Pro-OH, Fmoc-His(Trt)-OH, and Fmoc-Ile-OH.

Step A: N α -Fmoc Deprotection

- Rationale: The base-labile Fmoc group is removed by piperidine to expose the N-terminal amine for the next coupling reaction.^[4]
- Add 20% piperidine in DMF (5 mL) to the resin.
- Agitate for 3 minutes and drain.
- Add a fresh 5 mL of 20% piperidine in DMF.
- Agitate for 7 minutes and drain.
- Wash thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Step B: Amino Acid Activation and Coupling

- Rationale: The incoming Fmoc-amino acid is pre-activated to form a highly reactive ester, facilitating rapid and efficient peptide bond formation. HCTU is a highly effective activating agent that minimizes the risk of racemization.^[7]
- In a separate vial, dissolve the next amino acid (3 equivalents, 0.3 mmol) and HCTU (2.9 equivalents, ~0.29 mmol) in DMF (~2 mL).
- Add DIPEA (6 equivalents, 0.6 mmol) to the activation mixture. The solution may change color.

- Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate for 30-45 minutes.
- Drain the coupling solution and wash with DMF (3 x 5 mL).

Step C: In-Process Monitoring (Ninhydrin Test)

- Rationale: The ninhydrin (Kaiser) test is a critical quality control step. It detects free primary amines on the resin. A negative result (beads remain colorless/yellow) indicates successful and complete coupling. A positive result (beads turn dark blue) signifies incomplete coupling, requiring a recoupling step.^[6]
- Take a small sample of beads (~2-3 mg) from the vessel.
- Wash the beads with ethanol and dry them.
- Add ninhydrin reagent solutions as per the manufacturer's protocol and heat for 5 minutes.
- Observe the color. If positive, repeat Step B (recouple) before proceeding to the next cycle.

Phase 3: Final Cleavage and Deprotection

Objective: To cleave the completed peptide from the resin and remove the His(Trt) side-chain protecting group.

Cleavage Cocktail Composition

Component	Percentage	Volume (for 10 mL)	Function
TFA	95%	9.5 mL	Cleaves peptide from resin, removes Trt group.[9]
H ₂ O	2.5%	0.25 mL	Cation scavenger.[9]
TIS	2.5%	0.25 mL	Potent cation scavenger, prevents Trt re-attachment.[9]

Procedure:

- After the final amino acid (Isoleucine) is coupled, perform the final Fmoc deprotection (Phase 2, Step A).
- Wash the peptide-resin thoroughly with DMF, followed by DCM (3 x 5 mL each), and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[9]
- Prepare the cleavage cocktail in a glass vial and cool it on ice.
- Add the cooled cleavage cocktail (~5 mL) to the dry peptide-resin.
- Agitate at room temperature for 1.5 - 2 hours.
- Filter the resin using a sintered glass funnel, collecting the filtrate into a clean centrifuge tube.
- Wash the resin twice with small portions of fresh TFA (~1 mL each) and combine the filtrates. [8]

Phase 4: Peptide Precipitation and Purification

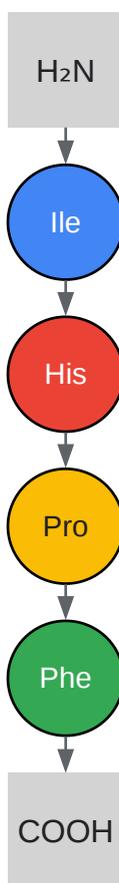
Objective: To isolate the crude peptide and purify it to homogeneity.

- Precipitation: Add the combined TFA filtrate dropwise into a larger tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

- Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more to remove residual scavengers and cleaved protecting groups.
- Drying: Dry the crude peptide pellet under vacuum.
- Purification: Dissolve the crude peptide in a minimal amount of aqueous acetonitrile (e.g., 20% ACN in H₂O) and purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10] Use a gradient of acetonitrile in water with 0.1% TFA as an ion-pairing agent.
- Characterization: Collect the fractions corresponding to the major peak. Confirm the identity and purity of the peptide using analytical RP-HPLC and mass spectrometry (e.g., LC-MS). [11] The expected monoisotopic mass for Angiotensin II (5-8) (C₂₆H₃₇N₅O₅) is approximately 500.28 g/mol .
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Structure of Angiotensin II (5-8)

The final product is a linear tetrapeptide with the sequence Isoleucine-Histidine-Proline-Phenylalanine.



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Caption: Chemical structure representation of Angiotensin II (5-8).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Angiotensin II (5-8). By adhering to the principles of Fmoc-SPPS, utilizing high-quality reagents, and performing in-process quality checks, researchers can reliably produce this tetrapeptide with high purity. The explanation of the rationale behind each step is intended to provide the user with the confidence to not only replicate this process but also to adapt it for the synthesis of other peptide targets.

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